L-Lysine-4,4,5,5-d4 hydrochloride

Descripción general

Descripción

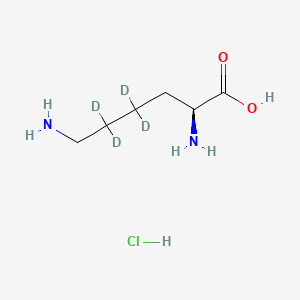

L-Lysine-4,4,5,5-d4 hydrochloride is a deuterated form of the essential amino acid L-lysine. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions in its molecular structure. The chemical formula for this compound is H2NCH2(CD2)2CH2CH(NH2)CO2H · HCl, and it is commonly used in scientific research, particularly in the field of mass spectrometry and stable isotope labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-4,4,5,5-d4 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The deuterated lysine is then converted to its hydrochloride salt form for stability and ease of handling .

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine-4,4,5,5-d4 hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino and carboxyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lysine derivatives with altered functional groups, while reduction can produce deuterated lysine analogs .

Aplicaciones Científicas De Investigación

Proteomics and Mass Spectrometry

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

One of the primary applications of L-Lysine-4,4,5,5-d4 hydrochloride is in SILAC, a method used for quantitative proteomics. This technique relies on stable isotope labeling to track protein expression levels in different biological samples. The deuterated lysine allows researchers to differentiate between proteins synthesized in cells grown in media containing normal versus heavy isotopes.

- Usage : In SILAC experiments, this compound is incorporated into proteins during cell culture. This enables precise quantification of protein abundance and dynamics under various conditions.

- Impact : Studies employing SILAC have provided insights into cellular responses to drugs, stress conditions, and disease states by analyzing differential protein expression patterns.

Metabolomics

Quantitative Metabolomics Research

This compound serves as a labeled standard in quantitative metabolomics studies. Its incorporation helps in the accurate measurement of metabolic pathways involving lysine and related compounds.

- Application : Researchers utilize this compound to track metabolic fluxes and quantify metabolites in biological samples using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.

- Benefits : The isotopic labeling enhances the sensitivity and specificity of metabolite detection, allowing for detailed analysis of metabolic alterations in disease models.

Clinical Research Applications

Adjunctive Treatment Studies

Recent clinical studies have explored the potential therapeutic effects of L-Lysine supplementation in various health conditions.

- Schizophrenia Treatment : A study investigated L-Lysine's role as an adjunctive treatment for schizophrenia. Results indicated that a four-week regimen of L-Lysine significantly increased blood levels of the amino acid and was associated with reduced positive symptoms measured by the Positive And Negative Syndrome Scale (PANSS) .

| Outcome Measure | Baseline | Post L-Lysine | Post Placebo | F Value | P-value |

|---|---|---|---|---|---|

| L-Lysine Blood Concentration (μmol/l) | 196 ± 14 | 401 ± 74 | 195 ± 13 | 7.84 | 0.024 |

| PANSS Positive Symptoms Score | 14.6 ± 0.7 | 11.9 ± 0.6 | 11.6 ± 0.8 | 13.11 | <0.001 |

Nutritional Applications

Animal Nutrition

L-Lysine is essential for animal growth and health; hence its deuterated form is also being assessed for nutritional applications in livestock feed.

- Safety and Efficacy : Studies have shown that L-Lysine hydrochloride is safe for all animal species when used as a nutritional additive . It plays a crucial role in protein synthesis and overall growth performance.

- Regulatory Assessment : The European Food Safety Authority has reviewed the safety of L-Lysine hydrochloride for animal feed, concluding that it does not pose safety concerns when administered at appropriate levels .

Mecanismo De Acción

The mechanism of action of L-Lysine-4,4,5,5-d4 hydrochloride involves its incorporation into proteins and peptides during biosynthesis. The deuterium atoms provide a distinct mass shift, allowing for precise tracking and quantification in mass spectrometry. This compound targets specific molecular pathways and enzymes involved in protein synthesis and metabolism, making it a valuable tool for studying cellular processes .

Comparación Con Compuestos Similares

L-Lysine-4,4,5,5-d4 hydrochloride is unique due to its specific deuterium labeling, which distinguishes it from other lysine derivatives. Similar compounds include:

L-Lysine-13C6 hydrochloride: Labeled with carbon-13 isotopes.

L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.

L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: Labeled with deuterium at multiple positions

These compounds are used in similar applications but offer different labeling patterns and mass shifts, providing complementary tools for various research needs.

Actividad Biológica

L-Lysine-4,4,5,5-d4 hydrochloride is a deuterated form of the essential amino acid L-lysine. This compound has garnered attention in biological research due to its unique isotopic labeling properties, which allow for detailed tracking of metabolic pathways and protein synthesis in various biological systems. This article explores its biological activity, applications in research, safety profiles, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 284664-96-6 |

| Molecular Formula | C₆H₁₁D₄ClN₂O₂ |

| Molecular Weight | 186.67 g/mol |

| Isotopic Purity | 98 atom % D |

This compound features four deuterium atoms replacing hydrogen atoms at specific positions on the lysine molecule, enhancing its utility as a tracer in metabolic studies and protein analysis .

Metabolic Tracing

The primary application of this compound is as a tracer in metabolic studies. Deuterated compounds like this one allow researchers to track the fate of lysine in biological systems without significantly altering its chemical behavior. The incorporation of deuterium enables precise measurements using isotope-ratio mass spectrometry (IRMS), facilitating investigations into lysine metabolism and protein synthesis pathways .

Protein Labeling

In cell culture experiments, this compound can be used for stable isotope labeling with amino acids in cell culture (SILAC). This technique allows for the quantification of protein expression levels and modifications under different experimental conditions. The efficiency of label incorporation into proteins is nearly 100%, making it a reliable tool for proteomic analyses .

Case Studies

-

Metabolic Pathway Analysis

- A study utilized this compound to investigate the metabolic pathways of lysine in human cells. The results indicated that deuterated lysine could effectively trace the incorporation into proteins and other metabolites without affecting cellular metabolism.

-

Protein Synthesis Studies

- In a controlled experiment assessing protein synthesis rates in muscle cells, researchers found that the use of this compound allowed for accurate quantification of newly synthesized proteins compared to traditional methods. This approach provided insights into how various conditions affect protein turnover rates.

Safety Profile

Research indicates that L-Lysine hydrochloride (including its deuterated form) is generally safe for use in laboratory settings. Studies have shown that it does not pose significant risks to users or the environment when handled according to standard safety protocols. It is non-irritating to skin and eyes and is not hazardous by inhalation .

Propiedades

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UGJIAQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.